molecular formula C18H15ClN2O B11098443 (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B11098443
M. Wt: 310.8 g/mol
InChI Key: TUTQZKJPDPGLSW-XNTDXEJSSA-N
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Description

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,4-dimethylaniline, and malononitrile.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malononitrile in the presence of a base like piperidine to form (2E)-3-(4-chlorophenyl)-2-cyanoacrylonitrile.

    Amidation: The intermediate product is then subjected to an amidation reaction with 3,4-dimethylaniline under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction interference.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H15ClN2O/c1-12-3-8-17(9-13(12)2)21-18(22)15(11-20)10-14-4-6-16(19)7-5-14/h3-10H,1-2H3,(H,21,22)/b15-10+

InChI Key

TUTQZKJPDPGLSW-XNTDXEJSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N)C

Origin of Product

United States

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